An In-depth Technical Guide to (S)-2-(Methylsulfinyl)ethanol: Structure, Synthesis, and Applications
An In-depth Technical Guide to (S)-2-(Methylsulfinyl)ethanol: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (S)-2-(Methylsulfinyl)ethanol, a chiral sulfoxide of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, provide validated methodologies for its stereoselective synthesis and analysis, and explore its applications as a sophisticated chiral building block.
Introduction to Chiral Sulfoxides
Chiral sulfoxides are a pivotal class of organosulfur compounds. The sulfur atom in a sulfoxide is a stereocenter, rendering the molecule chiral and conformationally stable at room temperature.[1] This chirality is not easily lost, as the energy barrier for pyramidal inversion at the sulfur center is high (38-41 kcal/mol).[1] These properties make chiral sulfoxides invaluable as chiral auxiliaries to control stereochemistry in asymmetric reactions and as key structural motifs in numerous pharmaceutical agents.[2][3] (S)-2-(Methylsulfinyl)ethanol, with its hydroxyl functionality and defined stereocenter, represents a versatile and valuable synthon for the construction of complex, enantiomerically pure molecules.
Physicochemical and Structural Properties
(S)-2-(Methylsulfinyl)ethanol is the (S)-enantiomer of 2-(methylsulfinyl)ethanol. Its structure features a methyl group and a 2-hydroxyethyl group attached to a chiral sulfoxide moiety.
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Chemical Structure:
The physical and chemical properties of the (S)-enantiomer are identical to its (R)-counterpart, with the exception of the sign of its specific optical rotation.
| Property | Value / Description | Reference(s) |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [5] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų (Computed) | [4] |
| logP (Octanol-Water Partition Coeff.) | -0.64 (Computed) | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Asymmetric Synthesis: A Protocol for Enantioselective Oxidation
The most direct and efficient method for preparing enantiopure (S)-2-(Methylsulfinyl)ethanol is the asymmetric oxidation of its prochiral precursor, 2-(methylthio)ethanol. The Kagan-Modena modification of the Sharpless epoxidation catalyst system is a well-established and reliable method for this transformation.[6]
Causality in Experimental Design:
The choice of this protocol is deliberate. The titanium(IV) isopropoxide serves as a Lewis acidic metal center. Diethyl tartrate (DET), a chiral ligand, complexes with the titanium to create a chiral environment. The specific enantiomer of DET used dictates the resulting stereochemistry of the sulfoxide. For the (S)-sulfoxide, (+)-DET is typically employed. Water is added in stoichiometric amounts to modify the catalyst, forming a dimeric µ-oxo-bridged complex, which is crucial for achieving high enantioselectivity. tert-Butyl hydroperoxide (TBHP) is the terminal oxidant, chosen for its compatibility with the catalyst system and its favorable reaction kinetics.
Experimental Protocol: Asymmetric Oxidation of 2-(methylthio)ethanol
Materials:
-
2-(methylthio)ethanol
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Titanium(IV) isopropoxide (Ti(OiPr)₄)
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(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
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Dichloromethane (DCM), anhydrous
-
Water, deionized
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Saturated aqueous sodium sulfite solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM). Add titanium(IV) isopropoxide (1.0 eq) via syringe, followed by (+)-diethyl L-tartrate (2.0 eq). Stir the resulting yellow solution at room temperature for 5 minutes.
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Catalyst Modification: Add deionized water (1.0 eq) dropwise via syringe. The solution will turn a deep orange-red. Stir for an additional 20-30 minutes at room temperature to allow for the formation of the active catalyst complex.
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Sulfide Addition: Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath. Add 2-(methylthio)ethanol (1.0 eq) dropwise.
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Oxidation: Add tert-butyl hydroperoxide (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.
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Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding saturated aqueous sodium sulfite solution dropwise at -20 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
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Extraction: Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (S)-2-(Methylsulfinyl)ethanol.
Synthetic Workflow Diagram
Structural Elucidation and Enantiomeric Purity Analysis
Confirming the structure and determining the enantiomeric purity of the final product are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The methyl protons (CH₃-S(O)) would appear as a singlet. The two methylene groups (-S(O)CH₂- and -CH₂OH) are diastereotopic due to the adjacent chiral sulfur and would likely appear as complex multiplets. The hydroxyl proton (-OH) would appear as a broad singlet, which can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[7]
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals corresponding to the methyl carbon and the two methylene carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹.[7] A strong, sharp absorption around 1040-1060 cm⁻¹ is characteristic of the S=O sulfoxide stretch.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7]
Determination of Enantiomeric Purity
The most reliable and widely used method for determining the enantiomeric excess (e.e.) of chiral sulfoxides is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9]
Protocol Causality: CSPs are designed with a chiral environment that allows them to interact diastereomerically with the two enantiomers of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are particularly effective for resolving sulfoxide enantiomers.[9] The differential interaction strength leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized sulfoxide (e.g., 0.5-1.0 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[8]
-
System Setup:
-
HPLC System: Standard system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation.
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Flow Rate: Typically 0.5-1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample.
-
Data Interpretation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.
Analytical Workflow Diagram
Applications in Drug Development and Research
As a bifunctional chiral molecule, (S)-2-(Methylsulfinyl)ethanol is a highly attractive building block for drug development and asymmetric synthesis.
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Chiral Building Block: The hydroxyl group can be readily functionalized or converted into other groups (e.g., halides, amines, azides) while the chiral sulfoxide directs subsequent stereoselective transformations. This makes it a valuable precursor for synthesizing complex chiral molecules, including active pharmaceutical ingredients (APIs).
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Asymmetric Synthesis: Chiral sulfoxides are proven auxiliaries in a range of stereoselective reactions, such as aldol condensations, Diels-Alder reactions, and conjugate additions.[6] The sulfinyl group can activate adjacent positions for nucleophilic or electrophilic attack and can be easily removed under reductive conditions after it has served its stereodirecting role.
-
Ligand Development: The combination of a soft sulfur donor and a hard oxygen donor makes this molecule a potential scaffold for developing new chiral ligands for transition-metal-catalyzed asymmetric reactions.[2]
The prevalence of sulfoxide-containing drugs, such as the proton-pump inhibitor esomeprazole (Nexium), underscores the importance of this functional group in medicinal chemistry. The stereochemistry at the sulfur center can dramatically affect a drug's pharmacological and pharmacokinetic profile. Therefore, access to enantiopure building blocks like (S)-2-(Methylsulfinyl)ethanol is critical for the rational design and synthesis of next-generation therapeutics.
Safety and Handling
(S)-2-(Methylsulfinyl)ethanol should be handled with standard laboratory safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The (R)-enantiomer is recommended to be stored at 2-8°C.[4]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
References
- Vulcanchem. (n.d.). 2-(Ethanesulfinyl)ethanol - 21975-18-8.
- Kagan, H. B., & Modena, G. (1995). SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXIDATION. In Stereoselective Synthesis (Vol. 7, pp. 4643-4672).
- PubMed. (2026, February 12). Access to Chiral Sulfoxides by Enantioselective Imine Condensation.
- Organic Letters. (2021, October 4). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines.
- PMC. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides.
- Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0).
- PubChem. (n.d.). 2-(Ethanesulfinyl)ethanol.
- Illinois Chemistry. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)ETHANOL | 15205-66-0.
- Longdom Publishing. (2024, March 22). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
- BenchChem. (n.d.). A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC.
- ChemicalBook. (n.d.). 2-(METHYLSULFONYL)ETHANOL(15205-66-0) 1H NMR spectrum.
- EPA. (2025, October 15). 2-(Methylsulfonyl)ethanol Properties.
- ChemScene. (n.d.). 188924-29-0 | (R)-2-(Methylsulfinyl)ethanol.
- MDPI. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
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